
N-(4-chloro-2-methylphenyl)-3-(2-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound is part of a broader class of organic compounds known as acrylamides, which have various applications in material science, pharmaceuticals, and research due to their diverse chemical functionalities and structural versatility. The interest in this specific acrylamide derivative stems from its unique substituents, which potentially impart distinct physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of acrylamide derivatives typically involves acylation reactions, where an amine is reacted with an acyl chloride or an acid anhydride. A study by Yuan Jia-cheng (2012) describes a method for synthesizing N-(2-bromo-4-methoxyphenyl)acrylamide by acylation, which could be adapted for synthesizing the compound of interest by adjusting the reactants to include 4-chloro-2-methylphenyl and 2-methoxyphenyl groups (Yuan Jia-cheng, 2012).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectroscopy. A study involving diastereoselective synthesis and X-ray crystallographic studies of similar acrylamide derivatives provides insights into the molecular geometry, confirming stereochemistry through crystallographic analysis (S. Bondock et al., 2014).
Chemical Reactions and Properties
Acrylamides can undergo various chemical reactions, including polymerization, addition reactions, and further functionalization. The presence of the acrylamide group allows for reactivity towards nucleophiles, while the aromatic substituents may undergo electrophilic substitution reactions. The synthesis and reactions of pyrazoline derivatives using acrylamide as starting material demonstrate the versatility of acrylamides in organic synthesis (Mohamed M. Abdulla et al., 2013).
Physical Properties Analysis
The physical properties of acrylamides, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure. For instance, the solubility of acrylamides in various solvents can be critical for their application in polymer science and drug delivery systems. Research on the solubilities of similar acrylamide compounds in different solvents provides valuable data for predicting the behavior of the compound of interest (Xinding Yao et al., 2010).
Eigenschaften
IUPAC Name |
(E)-N-(4-chloro-2-methylphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12-11-14(18)8-9-15(12)19-17(20)10-7-13-5-3-4-6-16(13)21-2/h3-11H,1-2H3,(H,19,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEIRNAQXTZTTB-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chloro-2-methylphenyl)-3-(2-methoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5635609.png)
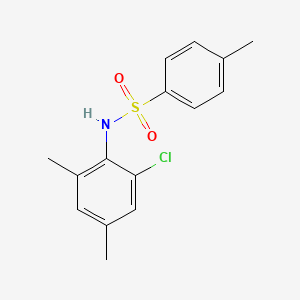
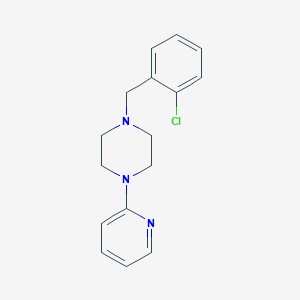
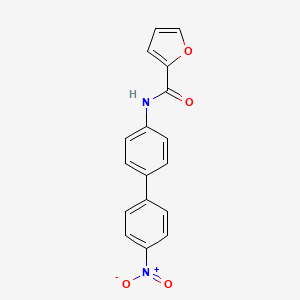
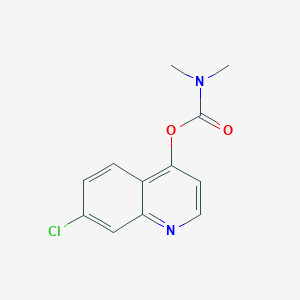
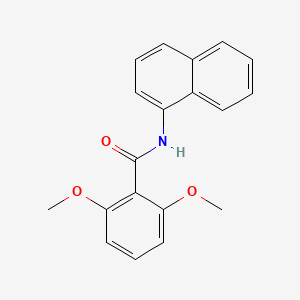
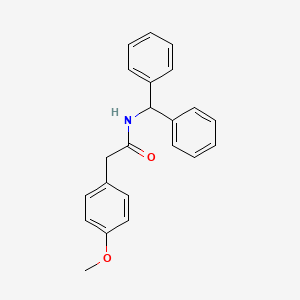
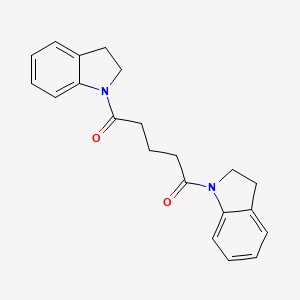
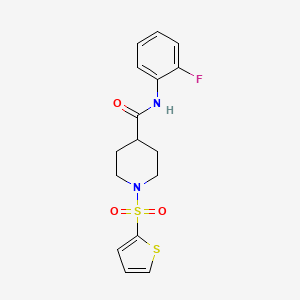

![2-(2-fluorophenyl)-N-{2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}acetamide](/img/structure/B5635670.png)
![(1S*,5R*)-3-benzoyl-6-{[(cyclopropylmethyl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5635680.png)
